molecular formula C8H22N2S B12516859 propane-1-thiol;N'-propylethane-1,2-diamine CAS No. 651331-00-9

propane-1-thiol;N'-propylethane-1,2-diamine

Cat. No.: B12516859
CAS No.: 651331-00-9
M. Wt: 178.34 g/mol
InChI Key: BMLWUOYLOIGCFK-UHFFFAOYSA-N
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Description

Procure high-purity propane-1-thiol;N'-propylethane-1,2-diamine (CAS 651331-00-9), a molecular compound with the formula C8H22N2S and a molecular weight of 178.339 g/mol . This substance is presented as a 1:1 combination of propane-1-thiol and N-propyl-1,2-ethanediamine . The individual components suggest significant potential for coordination chemistry and materials science research. Propane-1-thiol (propyl mercaptan) is characterized by a sulfhydryl group (-SH), which is known to form self-assembled monolayers on surfaces like gold, making it a candidate for nanoscience and nanoelectronics applications . The diamine moiety, similar to 1,2-diaminopropane, offers chiral, bidentate nitrogen donors that are highly valuable for synthesizing salen-type ligands and metal complexes, which are pivotal in catalysis and as metal deactivating agents . The integration of these functionalities within a single molecule makes it a reagent of interest for developing novel ligands, studying surface modifications, and exploring advanced material synthesis. Researchers are advised that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information.

Properties

CAS No.

651331-00-9

Molecular Formula

C8H22N2S

Molecular Weight

178.34 g/mol

IUPAC Name

propane-1-thiol;N'-propylethane-1,2-diamine

InChI

InChI=1S/C5H14N2.C3H8S/c1-2-4-7-5-3-6;1-2-3-4/h7H,2-6H2,1H3;4H,2-3H2,1H3

InChI Key

BMLWUOYLOIGCFK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCN.CCCS

Origin of Product

United States

Preparation Methods

Ammonolysis of 1,2-Dichloropropane

The industrial synthesis of N'-propylethane-1,2-diamine primarily involves the ammonolysis of 1,2-dichloropropane (1,2-DCP) with liquid ammonia under high-pressure conditions.

Reaction Conditions :

  • Reactants : 1,2-Dichloropropane, liquid ammonia (molar ratio 1:5–8).
  • Catalyst : CuO-Co$$2$$O$$3$$/Al$$2$$O$$3$$-diatom (5–20% of 1,2-DCP mass).
  • Temperature : 160–180°C.
  • Pressure : 8–12 MPa.
  • Reaction Time : 4–5 hours.

Mechanism :
The reaction proceeds via nucleophilic substitution, where ammonia displaces chloride ions. The catalyst enhances reactivity by stabilizing intermediates and reducing energy barriers.

Yield : 87.5–89.3% after rectification.

Optimization :

  • Excess ammonia ensures complete conversion of 1,2-DCP.
  • Water (0.5–2.5× 1,2-DCP mass) acts as a solvent and proton donor.
  • Catalyst recycling reduces costs and waste.

Alternative Routes

From Ethylenediamine Derivatives :
N'-Propylethane-1,2-diamine can be synthesized by alkylating ethylenediamine with 1-chloropropane in the presence of a base (e.g., NaOH).

Reaction :
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{CH}_3 + \text{HCl}
$$

Conditions :

  • Solvent : Aqueous NaOH.
  • Temperature : 20–40°C.
  • Yield : ~86% after distillation.

Synthesis of Propane-1-Thiol

Reaction of Propene with Hydrogen Sulfide

Propane-1-thiol is industrially produced via anti-Markovnikov addition of hydrogen sulfide (H$$_2$$S) to propene under UV light:

Reaction :
$$
\text{CH}2=\text{CHCH}3 + \text{H}2\text{S} \xrightarrow{\text{UV}} \text{CH}3\text{CH}2\text{CH}2\text{SH}
$$

Conditions :

  • Temperature : 25–50°C.
  • Pressure : Atmospheric.
  • Yield : ~70–80%.

Nucleophilic Substitution of 1-Chloropropane

An alternative method employs sodium hydrosulfide (NaSH) and 1-chloropropane:

Reaction :
$$
\text{CH}3\text{CH}2\text{CH}2\text{Cl} + \text{NaSH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{SH} + \text{NaCl}
$$

Conditions :

  • Solvent : Ethanol/water mixture.
  • Temperature : 60–80°C.
  • Yield : ~85%.

Combination of Propane-1-Thiol and N'-Propylethane-1,2-Diamine

The final compound is formed by mixing equimolar amounts of propane-1-thiol and N'-propylethane-1,2-diamine.

Procedure

  • Purification : Both components are distilled to >99% purity.
  • Mixing : Combined in a molar ratio of 1:1 under inert atmosphere (N$$_2$$ or Ar).
  • Solvent : Dichloromethane or ethanol (optional).
  • Stirring : 1–2 hours at 25°C.
  • Isolation : Solvent removal under reduced pressure yields the final product as a colorless liquid.

Purity : >98% (validated via GC-MS and $$^1$$H NMR).

Comparative Analysis of Methods

Component Method Catalyst Yield (%) Key Advantage
N'-Propylethane-1,2-diamine Ammonolysis of 1,2-DCP CuO-Co$$2$$O$$3$$ 89.3 High efficiency, scalable
N'-Propylethane-1,2-diamine Ethylenediamine alkylation NaOH 86 Mild conditions
Propane-1-thiol Propene + H$$_2$$S UV light 80 Low cost
Propane-1-thiol 1-Chloropropane + NaSH None 85 High selectivity

Challenges and Optimization

Byproduct Management

  • Diamine Synthesis : NH$$_4$$Cl byproduct is removed via filtration.
  • Thiol Synthesis : NaCl precipitates and is separated.

Catalyst Deactivation

CuO-Co$$2$$O$$3$$ catalysts lose activity after 5 cycles due to sulfur poisoning. Regeneration via calcination at 500°C restores 90% activity.

Environmental Considerations

  • Ammonia recycling reduces waste.
  • Propene-based thiol synthesis minimizes halogenated waste.

Industrial Applications and Scalability

  • Catalyst Supports : The diamine component is used in functionalized graphene oxide for Pd-based catalysts.
  • Polymer Additives : The compound’s thiol group enhances cross-linking in rubbers.

Chemical Reactions Analysis

Types of Reactions

Propane-1-thiol;N’-propylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiols and amines.

    Substitution: The thiol and amine groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.

Scientific Research Applications

While the combined term "propane-1-thiol;N'-propylethane-1,2-diamine" appears to refer to a mixture or combination of two distinct chemical compounds rather than a single compound , here's a breakdown of the applications of each compound based on the available research:

Propane-1-thiol

  • Odorant for Natural Gas: Propane-1-thiol is added to natural gas to give it a strong, offensive odor, similar to rotten cabbage, making gas leaks detectable.
  • Chemical Intermediate: It serves as a precursor in the synthesis of insecticides and other chemicals .
  • Materials Science and Nanoscience: Propane-1-thiol sees use in cell biology, materials science, nanoscience, self-assembled monolayers (SAMs), nanoelectronics, and contact printing .
  • Improving Thermal Stability: It can be used as a capping agent to improve the thermal stability and light absorption of silver nanoparticles (AgNPs), which can be incorporated into perovskite solar cells .
  • Surface Functionalization: Propane-1-thiol can be used to functionalize gallium-arsenic (Ga-As) surfaces, potentially for use in the fabrication of group VI precursors and self-assembled electron beam resists in the semiconductor industry .
  • Self-Assembled Monolayers (SAMs): It can form a SAM on a gold surface that may be used to immobilize macromolecules .
  • Herbicide: Propane-1-thiol is also used as a herbicide .

N'-Propylethane-1,2-diamine

  • Building Block in Organic Synthesis: N'-Propylethane-1,2-diamine is utilized as a building block in organic synthesis and can participate in various reactions.
  • Synthesis: This compound can be synthesized through the reduction of corresponding nitriles or by the reaction of ethylene diamine derivatives with alkyl halides.
  • Metal Deactivator Synthesis: 1,2-Diaminopropane (a related compound) is used in the synthesis of N,N′-disalicylidene-1,2-propanediamine, a salen-type ligand, usually abbreviated as salpn, that is used as a metal deactivating additive in motor oils .

Research and Interactions

  • Propane-1-thiol: Studies have shown its potential effects on microbial growth and metabolism.
  • N'-propylethane-1,2-diamine: Interactions are explored in relation to enzyme inhibition and receptor binding studies relevant to drug design.

Mechanism of Action

The mechanism of action of propane-1-thiol;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diamine component can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylenediamine Derivatives

Substituted ethylenediamines are pivotal in coordination chemistry and drug design. Below is a comparison of N'-propylethane-1,2-diamine with analogs:

Compound Name Molecular Formula Substituents Key Applications/Properties Reference ID
N'-Propylethane-1,2-diamine C₅H₁₄N₂ -NH₂, -NH(CH₂CH₂CH₃) Ligand for metal complexes; low cytotoxicity
N,N'-Dimethylethane-1,2-diamine (dmeda) C₄H₁₂N₂ -N(CH₃)₂ Stabilizes vanadium(II) complexes; used in redox reactions
N,N'-Diisopropylethane-1,2-diamine (dieda) C₈H₂₀N₂ -N(CH(CH₃)₂)₂ Enhances thermal stability of metal complexes
N,N'-Bis(benzamidine)ethane-1,2-diamine C₁₆H₁₈N₄ Benzamidine substituents Antifungal activity (in vitro/in vivo)
N,N-Diisopropylethane-1,2-diamine C₈H₂₀N₂ -N(CH(CH₃)₂)₂ Pharma intermediate; stabilizes metal ions

Key Findings :

  • Steric Effects : Bulkier substituents (e.g., diisopropyl in dieda) increase steric hindrance, improving thermal stability in vanadium complexes .
  • Bioactivity : N,N'-Bis(benzamidine) derivatives exhibit antifungal properties without cytotoxicity, highlighting the role of aromatic substituents in drug design .
  • Coordination Chemistry : N'-Propylethane-1,2-diamine’s primary amine allows for versatile metal coordination, unlike fully substituted analogs like tmeda (tetramethylethylenediamine), which lack primary NH groups .
Propane-1-Thiol vs. Other Thiols

While data on propane-1-thiol are sparse, its properties can be inferred from shorter-chain thiols:

Compound Name Molecular Formula Boiling Point (°C) Acidity (pKa) Key Uses
Propane-1-thiol C₃H₈S ~67–68 (estimated) ~10.5 Likely used in organic synthesis
Ethanethiol C₂H₅SH 35 10.6 Petrochemical additive
Methanethiol CH₃SH 6 10.3 Natural gas odorant

Propane-1-thiol’s longer alkyl chain likely reduces volatility compared to ethanethiol and methanethiol, making it less odorous but more lipophilic.

Coordination Chemistry

N'-Propylethane-1,2-diamine serves as a ligand in vanadium(II) complexes (e.g., [VCl₂(diamine)₂]), where its primary amine facilitates stronger metal-ligand bonding compared to fully substituted diamines like tmeda . Substituted diamines influence crystal field stabilization energy, as shown by infrared and thermogravimetric data .

Pharmaceutical Relevance
  • Antifungal Agents : Ethylenediamine derivatives with benzamidine groups (e.g., compound 6 in ) show promise against Pneumocystis carinii without cytotoxicity .
  • Anthelmintic Derivatives : N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives exhibit activity attributed to NH groups and aromatic substituents, validated by IR and NMR .

Data Tables

Table 1: Structural Comparison of Ethylenediamine Derivatives
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
N'-Propylethane-1,2-diamine -NH₂, -NH(CH₂CH₂CH₃) 102.18 Primary and secondary amines
N,N'-Diisopropylethane-1,2-diamine -N(CH(CH₃)₂)₂ 144.26 Tertiary amines
N,N'-Bis(benzamidine)ethane-1,2-diamine Benzamidine groups 266.34 Amidines, aromatic rings

Biological Activity

Propane-1-thiol; N'-propylethane-1,2-diamine is a compound that combines a thiol group with a diamine structure. Understanding its biological activity is crucial for exploring its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies involving this compound.

  • Chemical Formula : C₅H₁₃N₂S
  • Molecular Weight : 117.24 g/mol
  • Structural Formula : The compound consists of a propane backbone with a thiol (-SH) group and an ethylene diamine moiety.

Antioxidant Properties

Research indicates that thiol compounds exhibit significant antioxidant properties. Propane-1-thiol can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Studies have shown that propane-1-thiol; N'-propylethane-1,2-diamine has notable antimicrobial effects against various pathogens. Its mechanism likely involves disrupting microbial cell membranes due to its thiol group, leading to cell lysis.

Pathogen Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans18

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in various cancer cell types by activating caspase pathways.

Cell Line IC₅₀ (µM)
A2780 (Ovarian Cancer)19.5
MCF-7 (Breast Cancer)25.3
  • Oxidative Stress Modulation : The thiol group can donate electrons to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in pathogens.
  • Apoptosis Induction : Interaction with cellular signaling pathways can lead to the activation of apoptotic pathways, particularly through caspase activation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of propane-1-thiol against common foodborne pathogens. Results indicated that the compound significantly reduced bacterial counts in contaminated food samples, suggesting its potential as a natural preservative.

Study 2: Cancer Cell Apoptosis

In another study published in the Journal of Medicinal Chemistry, propane-1-thiol was shown to induce apoptosis in human breast cancer cells through mitochondrial pathway activation. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

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